(R)-4-MERCAPTO-2-PYRROLIDONE
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Overview
Description
®-4-MERCAPTO-2-PYRROLIDONE is a chiral compound with a sulfur-containing pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-MERCAPTO-2-PYRROLIDONE typically involves the reaction of a suitable precursor with a thiol reagent under controlled conditions. One common method is the reaction of 2-pyrrolidone with a thiol compound in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-4-MERCAPTO-2-PYRROLIDONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-MERCAPTO-2-PYRROLIDONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The pyrrolidone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrrolidone derivatives.
Scientific Research Applications
®-4-MERCAPTO-2-PYRROLIDONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-MERCAPTO-2-PYRROLIDONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-4-MERCAPTO-2-PYRROLIDONE: The enantiomer of ®-4-MERCAPTO-2-PYRROLIDONE with similar chemical properties but different biological activity.
2-MERCAPTO-2-PYRROLIDONE: A non-chiral analog with similar reactivity but lacking the chiral center.
4-MERCAPTO-2-THIAZOLIDINONE: A structurally related compound with a thiazolidinone ring instead of a pyrrolidone ring.
Uniqueness
®-4-MERCAPTO-2-PYRROLIDONE is unique due to its chiral nature and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C4H7NOS |
---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
4-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6) |
InChI Key |
RADPGJBZLCMARV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)S |
Origin of Product |
United States |
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